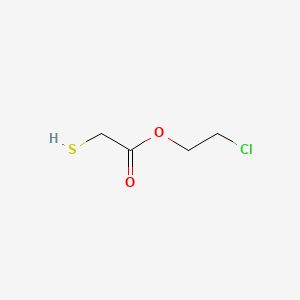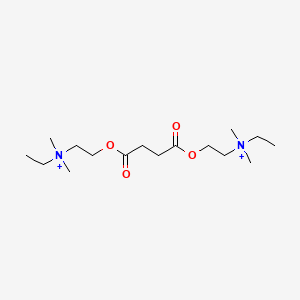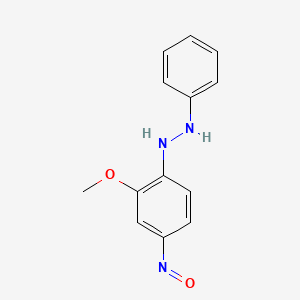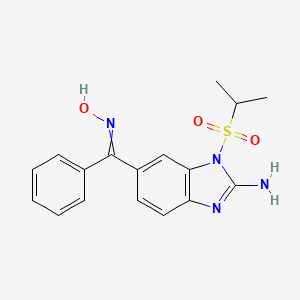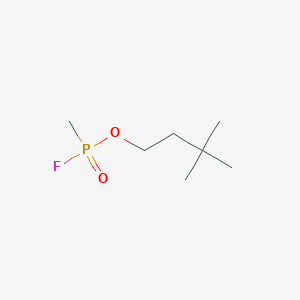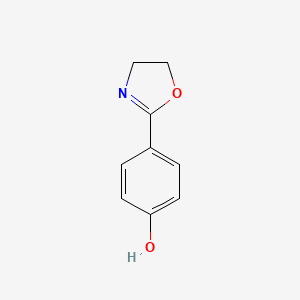
苯酚噁唑啉
概述
描述
Phenol Oxazoline is a compound with the molecular formula C9H9NO2 . It is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It has a molecular weight of 163.17 g/mol .
Synthesis Analysis
The synthesis of oxazolines has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of Phenol Oxazoline consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The IUPAC name for Phenol Oxazoline is 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol .
Chemical Reactions Analysis
Oxazoline-based compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of coatings . Oxazoline undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .
Physical And Chemical Properties Analysis
Phenol Oxazoline has a molecular weight of 163.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 41.8 Ų .
科学研究应用
Coordination Chemistry and Catalysis
- Results/Outcomes : These complexes exhibit catalytic activity in various reactions, including carbon-carbon bond formation. They are employed in diastereoselective and enantioselective processes .
Biological Activities
- Results/Outcomes : Phenol oxazolines contribute to drug discovery by providing a common structural motif found in bioactive molecules .
Industrial Applications
- Results/Outcomes : Enhanced polymer properties, improved material performance, and tailored functionalities are achieved .
Natural Product Chemistry
- Results/Outcomes : Understanding the role of phenol oxazolines in natural products contributes to our knowledge of their biosynthesis and potential applications .
Ligand Design Strategies
- Results/Outcomes : Tailored ligands enhance selectivity and reactivity in metal-catalyzed reactions .
Medicinal Inorganic Chemistry
安全和危害
未来方向
There is ongoing research into the use of oxazoline-based compounds in various applications. For instance, a nanoconfinement strategy has been reported to alter the carbon transfer pathway of phenol removal from ring opening route to oligomerization route . This could represent a new technology for the coatings industry .
属性
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDUCORJHLMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001989 | |
| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol oxazoline | |
CAS RN |
81428-58-2 | |
| Record name | Phenol oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

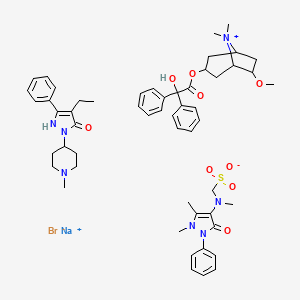
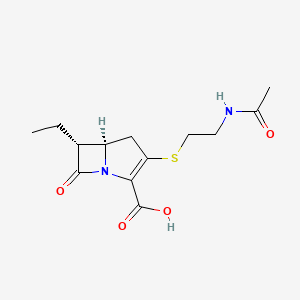
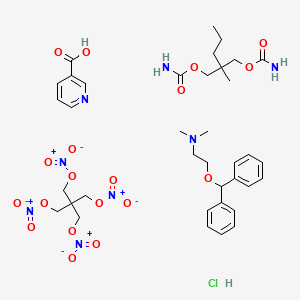
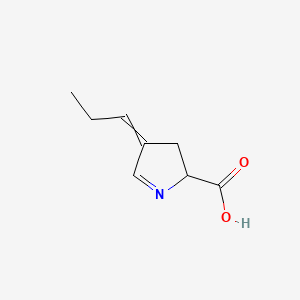
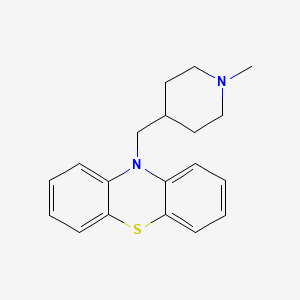
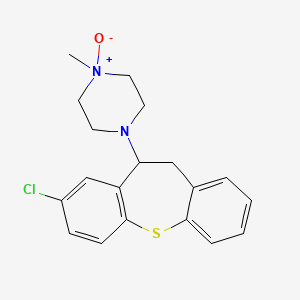
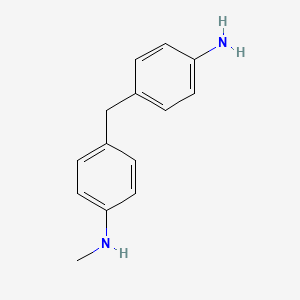
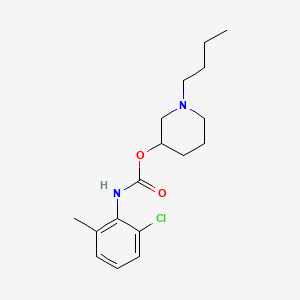
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
